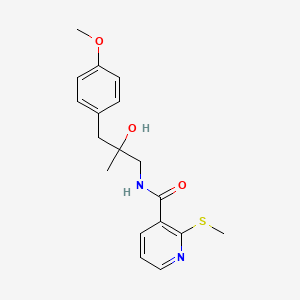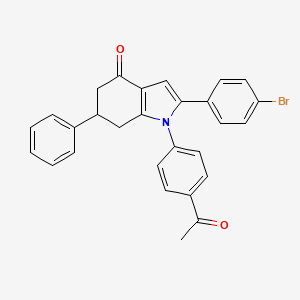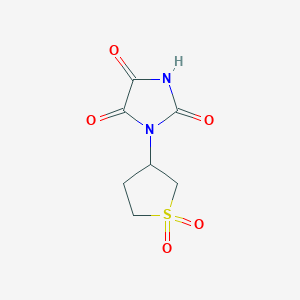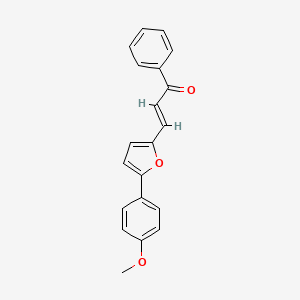![molecular formula C20H18BrN5O5 B2490198 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1052611-33-2](/img/structure/B2490198.png)
2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and study of heterocyclic compounds, including triazoles and their derivatives, have attracted considerable attention due to their wide range of applications in medicinal chemistry, agriculture, and materials science. These compounds are known for their biological activities and potential use in drug design and development (Panchal & Patel, 2011).
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multistep synthetic routes, starting from simple precursors. For instance, triazole derivatives can be synthesized through cyclization reactions of acrylamides with hydrazine, showcasing the versatility of heterocyclic chemistry in accessing diverse molecular architectures (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their chemical and biological properties. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are instrumental in elucidating the structures of these compounds, revealing details about their molecular geometry, electronic distribution, and potential interaction sites with biological targets (Bhagyasree et al., 2013).
Chemical Reactions and Properties
Heterocyclic compounds like triazoles participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions include nucleophilic substitutions, cycloadditions, and electrophilic additions, which are fundamental for further chemical modifications and the introduction of pharmacophore elements (Orek et al., 2012).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are important for the compound's formulation, stability, and application in different fields. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into the thermal properties and stability of these compounds (Sancak et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and redox characteristics, are pivotal for the biological activity and interaction of heterocyclic compounds with biological systems. These properties can be tailored through synthetic modifications, enabling the design of compounds with specific biological activities (Gul et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis Techniques
- The compound has been involved in Mn(III)/Cu(II)-mediated oxidative radical cyclization processes. For instance, treatment of related acetamide compounds with Mn(OAc)3 in the presence of Cu(OAc)2 facilitated cyclization, producing erythrinane derivatives, essential in various synthetic applications (Chikaoka et al., 2003).
Chemical Modifications and Derivative Synthesis
- The compound is a precursor for synthesizing various derivatives, such as the formation of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine, achieved through cyclization processes. These processes involve reactions with different aromatic aldehydes, showcasing the compound's versatility in creating diverse structures (Panchal & Patel, 2011).
Applications in Drug Synthesis
- The compound plays a role in the synthesis of drugs like crispine A. It undergoes cyclization to form intermediates, which can be reduced to produce the final drug compound. This highlights its importance in medicinal chemistry (King, 2007).
Anticancer Potential
- Derivatives of this compound have shown moderate antitumor potential. For example, compounds with 4-bromophenyl or 3,4-dimethoxyphenyl moieties displayed notable growth inhibitory activities, indicating their relevance in developing new anticancer agents (Rostom, Faidallah, & Al-Saadi, 2011).
Pharmaceutical Research
- The compound's derivatives have been explored for their pharmaceutical properties, like antimicrobial activities. This includes studies on how different substitutions on the compound's structure influence its biological activity (Gul et al., 2017).
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O5/c1-30-14-7-12(8-15(9-14)31-2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-5-3-11(21)4-6-13/h3-9,17-18H,10H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUFPRXCLQHFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)
![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)


![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)




![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)

